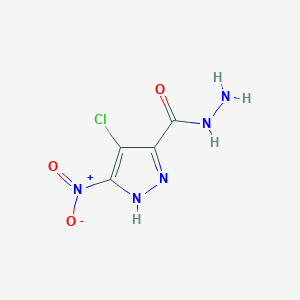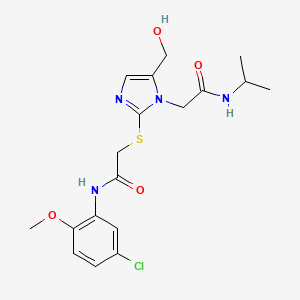![molecular formula C20H16FN3O3S B2404837 4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251681-59-0](/img/structure/B2404837.png)
4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research in the area of thiadiazine and its derivatives, including pyrido and thiadiazolotriazinones, is primarily focused on the synthesis and structural elucidation of these compounds. For instance, the synthesis and crystal structure analysis of thiadiazole derivatives reveal insights into their molecular geometry, intermolecular interactions, and potential reactivity patterns (Banu et al., 2014). These studies provide a foundational understanding for designing compounds with tailored properties for specific applications.
Drug Discovery and Biological Activity
Several studies have reported the synthesis and evaluation of thiadiazine derivatives for their potential biological activities. For example, compounds based on thiadiazinone scaffolds have been investigated for their anticancer activities, with some showing moderate to good inhibitory activity against various cancer cell lines (Kamal et al., 2011). These findings suggest the potential of thiadiazine derivatives in drug discovery, particularly in the development of novel anticancer agents.
Material Science and Photophysical Properties
Research into the photophysical properties of thiadiazole derivatives has also been conducted, with a focus on their fluorescence and potential applications in material science. The study of dual fluorescence effects in selected thiadiazole derivatives indicates their suitability as fluorescence probes for biological and molecular medicine applications (Budziak et al., 2019). This research area explores the use of thiadiazine-based compounds in developing new materials with specific optical properties.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-2-[(3-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-14-4-2-5-15(12-14)13-23-20(25)24(17-9-7-16(21)8-10-17)19-18(28(23,26)27)6-3-11-22-19/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIPKALYMBZTKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone](/img/structure/B2404756.png)

![1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2404760.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2404761.png)
![[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2404763.png)

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2404765.png)

![4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2404771.png)
![5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B2404773.png)
![N-isobutyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2404774.png)

![N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404776.png)
